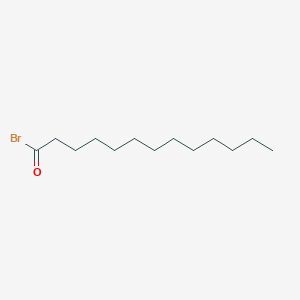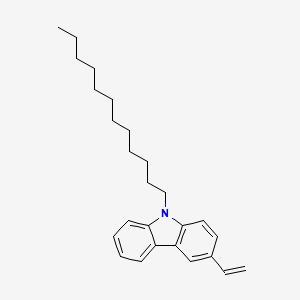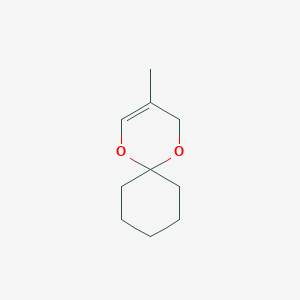
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea is a compound that belongs to the family of squaramides, which are derivatives of squaric acid. Squaramides are known for their unique structural properties, including a rigid cyclobutene ring and the presence of both carbonyl and amino groups. These properties make squaramides, including this compound, valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea typically involves the reaction of squaric acid derivatives with amines. One common method involves the reaction of dimethyl squarate with an amine, such as 4-aminobenzoic acid, in a solvent like methanol. The reaction is usually carried out at room temperature for 24 hours, resulting in the formation of the desired squaramide compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.
Substitution: The amino and carbonyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s rigid structure and functional groups allow it to bind to specific sites on enzymes or receptors, modulating their activity. This binding can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea include other squaramides, such as:
- N-(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)urea
- N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)urea
- N-(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)urea
Uniqueness
What sets this compound apart from similar compounds is its specific amino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.
属性
CAS 编号 |
428499-95-0 |
|---|---|
分子式 |
C5H5N3O3 |
分子量 |
155.11 g/mol |
IUPAC 名称 |
(2-amino-3,4-dioxocyclobuten-1-yl)urea |
InChI |
InChI=1S/C5H5N3O3/c6-1-2(8-5(7)11)4(10)3(1)9/h6H2,(H3,7,8,11) |
InChI 键 |
KGXFMPYNVAAXAD-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=O)C1=O)NC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
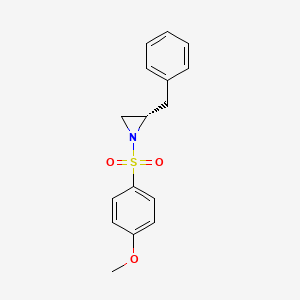
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
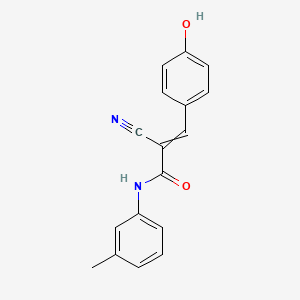

![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)


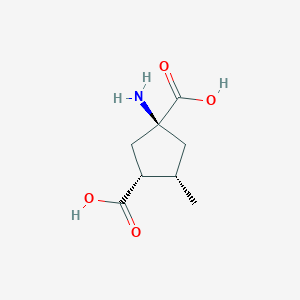
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
